molecular formula C28H52O6 B12562216 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid CAS No. 185542-83-0

2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid

Katalognummer: B12562216
CAS-Nummer: 185542-83-0
Molekulargewicht: 484.7 g/mol
InChI-Schlüssel: NOMYCLLWQUDRMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid is a complex organic compound characterized by its unique structure, which includes a long-chain fatty acid ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid typically involves the esterification of docosanoic acid with a suitable alcohol, followed by further chemical modifications. One common method involves the condensation reaction of docosanoic acid with 2-hydroxyethyl acrylate, resulting in the formation of the desired ester . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

Wirkmechanismus

The mechanism of action of 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism and influencing cellular signaling pathways. The ester groups in the compound can undergo hydrolysis, releasing docosanoic acid and other active metabolites that exert various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid is unique due to its long-chain fatty acid ester, which imparts specific physical and chemical properties

Eigenschaften

CAS-Nummer

185542-83-0

Molekularformel

C28H52O6

Molekulargewicht

484.7 g/mol

IUPAC-Name

2-(2-docosanoyloxypropanoyloxy)propanoic acid

InChI

InChI=1S/C28H52O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)33-25(3)28(32)34-24(2)27(30)31/h24-25H,4-23H2,1-3H3,(H,30,31)

InChI-Schlüssel

NOMYCLLWQUDRMT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.